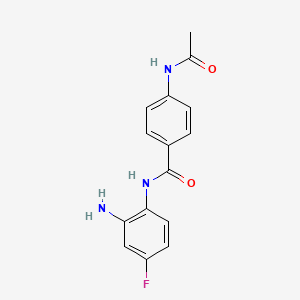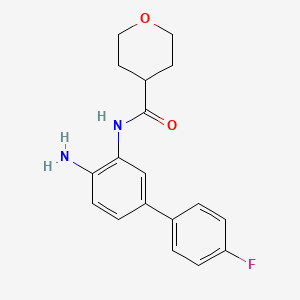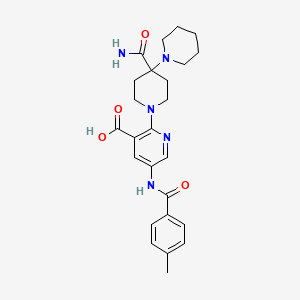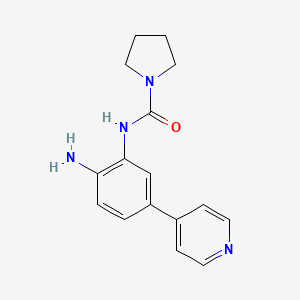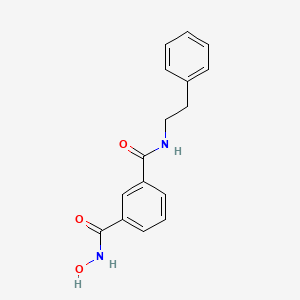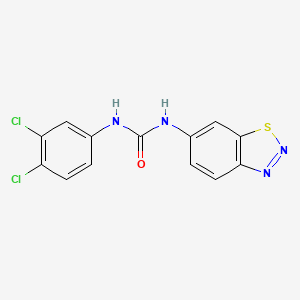
BTdCPU
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
BTdCPU has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to cell signaling pathways and apoptosis.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in drug-resistant cancer cells.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
作用機序
BTdCPUは、ヘム制御性真核生物開始因子2αキナーゼ(HRI)を活性化することで作用を発揮します。この活性化は、真核生物開始因子2αのリン酸化をもたらし、これが耐性細胞におけるアポトーシスを誘導します。 この化合物はまた、ミトコンドリア脱分極を誘導し、ミトコンドリアの断片化とOMA1-DELE1-HRIシグナル伝達軸の活性化につながります .
生化学分析
Biochemical Properties
BTdCPU functions as an activator of HRI, promoting the phosphorylation of eIF2α, a key factor in the ISR pathway. This phosphorylation event leads to the induction of apoptosis in dexamethasone-resistant cancer cells . This compound interacts with various biomolecules, including eIF2α and the pro-apoptotic protein CHOP, enhancing their expression and activity . These interactions are critical for the compound’s ability to induce cell death in cancer cells.
Cellular Effects
This compound exerts significant effects on various cell types, particularly cancer cells. In multiple myeloma cells, this compound induces the phosphorylation of eIF2α, leading to increased expression of CHOP and subsequent apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the ISR pathway . The impact of this compound on cell function is evident in its ability to induce cell death in dexamethasone-resistant cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its activation of HRI, which in turn phosphorylates eIF2α . This phosphorylation event triggers a cascade of downstream effects, including the upregulation of CHOP and other pro-apoptotic proteins . This compound also induces mitochondrial depolarization, leading to mitochondrial fragmentation and activation of the OMA1-DELE1-HRI signaling axis . These molecular interactions are essential for the compound’s ability to promote apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce early expression of CHOP in multiple myeloma cells, but not in healthy bone marrow mononuclear cells . This selective effect highlights the compound’s potential for targeted cancer therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse xenograft breast tumor model, this compound was administered at a dosage of 175 mg/kg via intraperitoneal injection for 21 days . This treatment led to complete tumor stasis without any observed toxicity, demonstrating the compound’s efficacy and safety at this dosage . Higher doses may result in toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in the ISR pathway, interacting with enzymes such as HRI and eIF2α . These interactions lead to the phosphorylation of eIF2α and the subsequent induction of apoptosis in cancer cells . The compound’s effects on metabolic flux and metabolite levels are primarily mediated through its modulation of the ISR pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is known to induce mitochondrial depolarization, leading to mitochondrial fragmentation and activation of the OMA1-DELE1-HRI signaling axis . These effects are essential for this compound’s ability to promote apoptosis in cancer cells. Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its activity and function.
準備方法
合成経路および反応条件
BTdCPUの合成は、2,6-ジクロロアニリンと二硫化炭素および水酸化カリウムを反応させて中間体である2,6-ジクロロフェニルイソチオシアネートを生成する反応を伴います。 この中間体は次に、5-アミノ-1,2,4-ジチアゾール-3-チオンと反応してthis compoundを生成します .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高い収率と純度を確保するために最適化されています。 この化合物は通常、再結晶またはクロマトグラフィー技術を使用して精製されます .
化学反応の分析
反応の種類
BTdCPUは、次のようないくつかの種類の化学反応を起こします。
酸化: this compoundは酸化されてスルホキシドおよびスルホンを生成できます。
還元: 還元反応は、this compoundを対応するアミン誘導体に転換できます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過酸化水素およびm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムおよび水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
酸化: スルホキシドおよびスルホン。
還元: アミン誘導体。
置換: さまざまな置換フェニル誘導体
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、およびさまざまな化学反応における触媒として使用されます。
生物学: 細胞シグナル伝達経路およびアポトーシスに関連する研究で使用されます。
医学: 特に薬剤耐性がん細胞におけるがん治療における潜在的な治療効果について調査されています。
類似化合物との比較
類似化合物
ハロフジノン: GCN2およびHRIを介した統合ストレス応答のもう1つの活性化因子。
デキサメタゾン: 薬剤耐性がん細胞に関連する研究で使用されます
独自性
BTdCPUは、ミトコンドリア脱分極を誘導し、OMA1-DELE1-HRIシグナル伝達軸を活性化するという点でユニークであり、ミトコンドリアの伸長と適応的ミトコンドリア呼吸を促進するハロフジノンなどの他の類似化合物とは異なります .
特性
IUPAC Name |
1-(1,2,3-benzothiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4OS/c14-9-3-1-7(5-10(9)15)16-13(20)17-8-2-4-11-12(6-8)21-19-18-11/h1-6H,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUSUAWULNXMGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)Cl)SN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of BTdCPU?
A: this compound exerts its effects by activating HRI, a kinase belonging to the integrated stress response (ISR) pathway. [, , , ] This pathway is activated during cellular stress and leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α reduces global protein synthesis while selectively enhancing the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). [, , , ] ATF4 regulates genes involved in stress adaptation, including those promoting apoptosis. [, , ]
Q2: How does this compound impact cancer cells, specifically in the context of multiple myeloma and acute lymphoblastic leukemia?
A: Research suggests that this compound induces cytotoxicity and apoptosis in both dexamethasone-sensitive and resistant multiple myeloma cell lines. [] This effect is attributed to the upregulation of ATF4 target genes, such as REDD1 and CHOP, the latter being a pro-apoptotic gene. [] In acute lymphoblastic leukemia, this compound synergizes with BH3 mimetics, a class of anti-cancer drugs, by repressing the anti-apoptotic protein MCL-1. [, ] This synergistic effect enhances the sensitivity of leukemia cells to BH3 mimetics, even in cases with high MCL-1 expression, which is often associated with drug resistance. [, ]
Q3: Are there any studies exploring the in vivo efficacy of this compound?
A: Preclinical studies in mice bearing leukemia have shown promising results. Combinatorial treatment with this compound and a BH3 mimetic extended survival and suppressed MCL-1 expression in vivo. [, ] These findings highlight the potential of this compound as a therapeutic agent, particularly in combination therapies.
Q4: What are the potential advantages of targeting the HRI pathway with this compound in cancer treatment?
A4: Targeting the HRI pathway with this compound offers several potential advantages:
- Overcoming drug resistance: this compound has demonstrated efficacy in overcoming dexamethasone resistance in multiple myeloma and enhancing sensitivity to BH3 mimetics in acute lymphoblastic leukemia. [, , ]
- Synergistic effects: Combining this compound with other anti-cancer agents, such as BH3 mimetics, has shown promising synergistic effects in preclinical studies. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
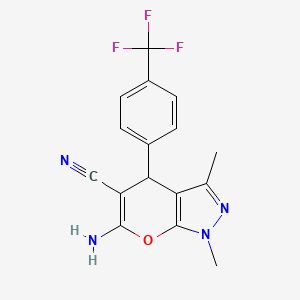


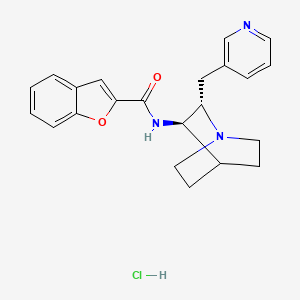
![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)

